Cas no 2869872-25-1 (3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- )

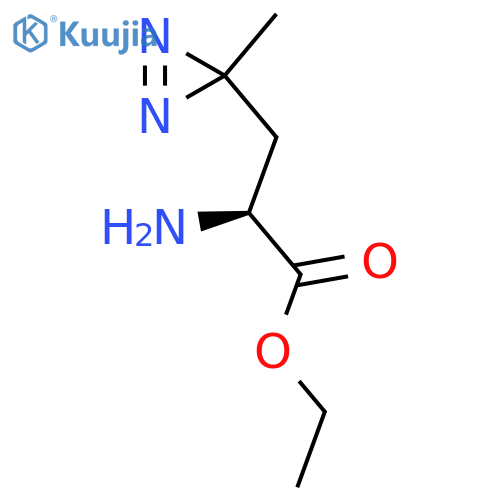

2869872-25-1 structure

商品名:3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)-

CAS番号:2869872-25-1

MF:C7H13N3O2

メガワット:171.197021245956

CID:5563230

3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- 化学的及び物理的性質

名前と識別子

-

- Ethyl (αS)-α-amino-3-methyl-3H-diazirine-3-propanoate (ACI)

- 3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)-

-

- インチ: 1S/C7H13N3O2/c1-3-12-6(11)5(8)4-7(2)9-10-7/h5H,3-4,8H2,1-2H3/t5-/m0/s1

- InChIKey: FOGNZDNVDFJHHI-YFKPBYRVSA-N

- ほほえんだ: C(C1(N=N1)C)[C@H](N)C(=O)OCC

3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-39917889-5.0g |

ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |

2869872-25-1 | 5.0g |

$7238.0 | 2023-07-07 | ||

| Enamine | EN300-39917889-1.0g |

ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |

2869872-25-1 | 1.0g |

$2496.0 | 2023-07-07 | ||

| Enamine | EN300-39917889-0.05g |

ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |

2869872-25-1 | 0.05g |

$2097.0 | 2023-07-07 | ||

| Enamine | EN300-39917889-10.0g |

ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |

2869872-25-1 | 10.0g |

$10732.0 | 2023-07-07 | ||

| Enamine | EN300-39917889-0.25g |

ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |

2869872-25-1 | 0.25g |

$2297.0 | 2023-07-07 | ||

| Enamine | EN300-39917889-2.5g |

ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |

2869872-25-1 | 2.5g |

$4892.0 | 2023-07-07 | ||

| Enamine | EN300-39917889-0.1g |

ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |

2869872-25-1 | 0.1g |

$2197.0 | 2023-07-07 | ||

| Enamine | EN300-39917889-0.5g |

ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |

2869872-25-1 | 0.5g |

$2396.0 | 2023-07-07 |

3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- 関連文献

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

2869872-25-1 (3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- ) 関連製品

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量